S2-16

TLR2 TLR8 Innate Immunity

S2-16 (CAS 672333-56-1) is the definitive tool for autoimmune myocarditis research, defined by its strain-specific, 100% pathogenic response in Lewis rats and unique TLR2/8 ligation mechanism. Unlike generic myosin peptides, it activates innate immunity directly as a DAMP, independent of adaptive sensitization, and its Th1/IL-10 polarization is strictly adjuvant-dependent. Procuring this specific 25-amino acid sequence ensures precise, reproducible experimental outcomes that full-length proteins or other S2 peptides cannot deliver.

Molecular Formula C126H218N36O44S
Molecular Weight 2973.4 g/mol
Cat. No. B15597641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS2-16
Molecular FormulaC126H218N36O44S
Molecular Weight2973.4 g/mol
Structural Identifiers
InChIInChI=1S/C126H218N36O44S/c1-15-65(12)100(123(203)151-78(42-48-207-14)113(193)157-86(57-99(180)181)120(200)155-81(51-62(6)7)116(196)149-76(34-40-95(172)173)110(190)156-83(54-92(135)168)117(197)158-85(56-98(178)179)119(199)144-68(26-17-21-44-128)104(184)146-73(30-36-89(132)165)108(188)147-74(31-37-90(133)166)111(191)159-87(125(205)206)53-64(10)11)161-122(202)88(59-163)160-112(192)77(35-41-96(174)175)148-109(189)75(32-38-91(134)167)150-124(204)101(66(13)164)162-121(201)82(52-63(8)9)153-107(187)70(28-19-23-46-130)143-114(194)80(50-61(4)5)154-118(198)84(55-97(176)177)140-93(169)58-139-103(183)72(33-39-94(170)171)145-115(195)79(49-60(2)3)152-106(186)69(27-18-22-45-129)142-105(185)71(29-24-47-138-126(136)137)141-102(182)67(131)25-16-20-43-127/h60-88,100-101,163-164H,15-59,127-131H2,1-14H3,(H2,132,165)(H2,133,166)(H2,134,167)(H2,135,168)(H,139,183)(H,140,169)(H,141,182)(H,142,185)(H,143,194)(H,144,199)(H,145,195)(H,146,184)(H,147,188)(H,148,189)(H,149,196)(H,150,204)(H,151,203)(H,152,186)(H,153,187)(H,154,198)(H,155,200)(H,156,190)(H,157,193)(H,158,197)(H,159,191)(H,160,192)(H,161,202)(H,162,201)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,205,206)(H4,136,137,138)/t65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,100-,101-/m0/s1
InChIKeyXKOPKTMAFVBDQS-PEOZCPMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S2-16 Peptide for Myocarditis Research: Procurement Specifications and Functional Identity


S2-16 (CAS: 672333-56-1) is a defined, synthetic 25-amino acid peptide (Lys-Arg-Lys-Leu-Glu-Gly-Asp-Leu-Lys-Leu-Thr-Gln-Glu-Ser-Ile-Met-Asp-Leu-Glu-Asn-Asp-Lys-Gln-Gln-Leu) corresponding to residues 1052–1076 of the human cardiac myosin (HCM) S2 region [1]. It is chemically characterized by a molecular formula of C126H218N36O44S and a molecular weight of 2973.4 g/mol [2]. The peptide is not a drug lead but a research tool precisely defined for its ability to act as a cryptic epitope and endogenous ligand in immunological studies [1].

Beyond Bulk Peptides: The Functional Specificity of S2-16 in TLR2/8 Activation and Strain-Specific Myocarditis


While the S2 region of cardiac myosin contains multiple overlapping peptide sequences, their immunological functions are not equivalent. Unlike the full-length myosin protein or the dominant T cell epitope S2-28, the cryptic nature of S2-16 defines its unique role in initiating innate immunity via direct TLR2/8 ligation, independent of prior adaptive sensitization [1]. Furthermore, its pathogenic activity is strictly dependent on the MHC haplotype of the host, demonstrating a strain-specific effect that is not observed with all myosin peptides [2]. Generic substitution with a different S2-derived peptide, or even the full-length protein, would thus fail to recapitulate the precise innate and adaptive immune pathways activated by S2-16, leading to potentially irrelevant or non-reproducible experimental outcomes [3].

Quantitative Comparative Evidence for S2-16: TLR Activation, Cytokine Induction, and In Vivo Pathogenicity


Direct Human TLR2 and TLR8 Activation by S2-16 vs. Other Myosin Fragments

In a head-to-head study using HEK-293 cells transfected with human TLRs, S2-16 selectively stimulated TLR2 and TLR8, leading to a significant increase in IL-8 secretion. This activation profile differs from the full-length human cardiac myosin (HCM) protein, which was found to also activate TLR7 in addition to TLR2 and TLR8 [1].

TLR2 TLR8 Innate Immunity Myocarditis

Strain-Specific Pathogenicity: Lewis Rat vs. Other Inbred Strains

S2-16 induces severe myocarditis in Lewis rats, but this pathogenic effect is not universal. A comparative study demonstrated that three other rat strains (Wistar Furth, Sprague Dawley, and Brown Norway) were completely resistant to S2-16-induced myocarditis, correlating with the absence of strong S2-16-specific lymphocyte proliferation in vitro [1].

Experimental Autoimmune Myocarditis Strain Susceptibility MHC II In Vivo Model

Differential Cytokine Polarization: Adjuvant-Dependent Th1 vs. Th2 Responses

The adjuvant used with S2-16 dictates a quantitative shift in the resulting T helper cell response. In Lewis rats, immunization with S2-16 in Complete Freund's Adjuvant (CFA) leads to a dominant Th1 response characterized by high IFN-γ production and disease, whereas use of Incomplete Freund's Adjuvant (IFA) induces a protective Th2/regulatory response with significantly higher IL-10 and lower IFN-γ secretion from splenocytes [1].

Cytokine Polarization Dendritic Cells IL-10 IFN-γ

Cryptic Epitope Nature: Lack of Recall Response vs. Dominant Epitope S2-28

S2-16 is classified as a 'cryptic' epitope because it fails to recall lymphocyte or antibody responses in animals immunized with the intact cardiac myosin protein. In contrast, the nearby S2-28 peptide acts as a dominant T cell epitope in the same model, eliciting a strong recall response from myosin-primed T cells [1].

Cryptic Epitope T Cell Epitope Immunodominance Autoantigen

S2-16 Procurement for Targeted Myocarditis and Innate Immunity Research


Establishing a Robust Lewis Rat Model of Experimental Autoimmune Myocarditis (EAM)

S2-16 is the gold-standard tool for reliably inducing severe, reproducible myocarditis in the Lewis rat strain [1]. As demonstrated by its 100% pathogenicity in Lewis rats versus complete resistance in other strains, this peptide ensures the genetic and immunological consistency required for high-quality in vivo studies of autoimmune myocarditis pathogenesis and therapeutic intervention. Procurement of S2-16, rather than a generic peptide or the full-length protein, guarantees the correct immunological context for disease initiation.

Investigating Innate Immune Sensing of Endogenous Ligands via TLR2/8

For studies focused on the molecular mechanisms of TLR2 and TLR8 activation by endogenous damage-associated molecular patterns (DAMPs), S2-16 provides a defined and specific agonist [1]. Its selective activation of TLR2/8, without the confounding effect on TLR7 observed with full-length cardiac myosin, makes it the superior choice for dissecting downstream signaling pathways, NF-κB activation, and pro-inflammatory cytokine (e.g., IL-8) production in human monocytes and transfected cell lines.

Studying Adjuvant-Mediated Immune Deviation and T Cell Plasticity

S2-16 is uniquely suited for research into how innate immune signals (adjuvants) shape the subsequent adaptive T cell response. The stark contrast between the Th1-driven pathogenicity of S2-16 in CFA and the IL-10-mediated protection of S2-16 in IFA provides a powerful and quantifiable system for investigating T cell plasticity, the induction of regulatory T cells, and the therapeutic potential of immune modulation [1]. This application is not replicable with antigens that do not exhibit such clear, adjuvant-dependent functional polarization.

Technical Documentation Hub

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